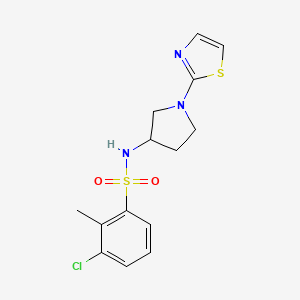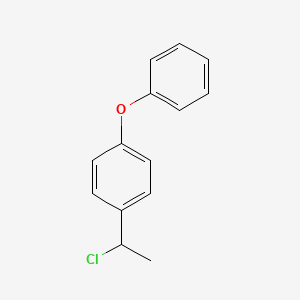![molecular formula C21H25FN6O2 B2990052 N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1795484-34-2](/img/structure/B2990052.png)
N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide” is a chemical compound with the molecular formula C19H23FN4O . It has a molecular weight of 342.4 g/mol . The compound is characterized by the presence of a piperazine ring, which is attached to a fluorophenyl group and a pyrazine-2-carboxamide moiety .
Molecular Structure Analysis
The compound’s structure includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms . Attached to this ring is a 2-fluorophenyl group and a propyl chain that leads to a pyrazine-2-carboxamide moiety . The InChI string of the compound is "InChI=1S/C19H23FN4O/c20-17-6-1-2-7-18 (17)24-13-11-23 (12-14-24)10-4-9-22-19 (25)16-5-3-8-21-15-16/h1-3,5-8,15H,4,9-14H2, (H,22,25)" .Physical And Chemical Properties Analysis
This compound has a molecular weight of 342.4 g/mol and a computed XLogP3-AA value of 2.2 . It has one hydrogen bond donor count and five hydrogen bond acceptor counts . The compound has a rotatable bond count of 6 . Its exact mass and monoisotopic mass are 342.18558953 g/mol . The topological polar surface area is 48.5 Ų . The compound has a heavy atom count of 25 .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral activities. Compounds with indole scaffolds have shown inhibitory activity against influenza A and Coxsackie B4 virus due to their ability to bind with high affinity to multiple receptors . This suggests that our compound could potentially be explored for its antiviral properties, especially against RNA and DNA viruses.
Cancer Research
The structural framework of indole is found in many synthetic drug molecules with anticancer properties. Given the biological activity of indole derivatives, the compound could be investigated for its efficacy in inhibiting cancer cell growth or as a potential chemotherapeutic agent .
Neuropharmacology
Piperazine derivatives are known to interact with various neurotransmitter systems. The presence of a piperazine ring in the compound suggests that it may have applications in neuropharmacological research, potentially as a modulator of neurotransmitter activity .
Chemotherapy Enhancement
The compound’s ability to inhibit human Equilibrative Nucleoside Transporters (ENTs) could be harnessed to enhance the efficacy of chemotherapy. ENT inhibitors can increase the concentration of chemotherapeutic agents in cancer cells, making them more effective .
Antimicrobial Activity
Indole derivatives have been recognized for their antimicrobial properties. The compound could be synthesized in various scaffolds to screen for pharmacological activities against different microbial strains .
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a plant hormone involved in the regulation of plant growth. The compound could be studied for its potential role in plant physiology and agriculture, possibly as a synthetic plant growth regulator .
Antioxidant Properties
Indole derivatives are also known for their antioxidant activities. Research into the compound could explore its capacity to neutralize free radicals, which could have implications in preventing oxidative stress-related diseases .
Neurodegenerative Disease Treatment
Given the neuropharmacological potential of piperazine derivatives, the compound could be investigated for its therapeutic applications in treating neurodegenerative diseases, such as Alzheimer’s or Parkinson’s, by targeting specific neurotransmitter systems .
Eigenschaften
IUPAC Name |
N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN6O2/c1-15-14-28-19(21(30)24-15)13-17(25-28)20(29)23-7-4-8-26-9-11-27(12-10-26)18-6-3-2-5-16(18)22/h2-3,5-6,13-14H,4,7-12H2,1H3,(H,23,29)(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEQHKXXAJPGRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4F)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

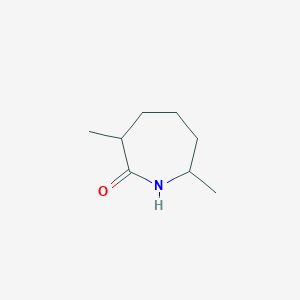
![1,7-dimethyl-8-(3-((4-phenoxyphenyl)amino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989971.png)
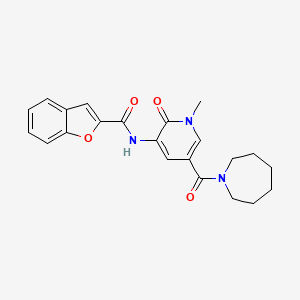
![2-(4-ethoxyphenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2989976.png)

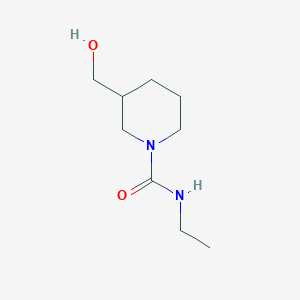
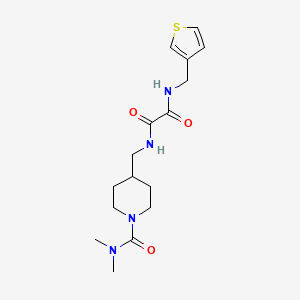

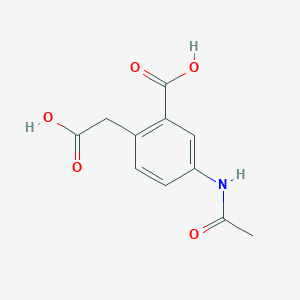
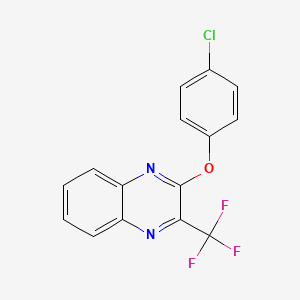
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-ethylsulfonylbenzamide](/img/structure/B2989986.png)

